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hydroxybenzoic Acid

Introduction: The Emergence of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into

molecular scaffolds has become a cornerstone of rational drug design. The unique

physicochemical properties imparted by fluorine—such as increased metabolic stability,

enhanced binding affinity, and altered acidity—provide medicinal chemists with a powerful tool

to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. Within this

context, 3,5-Difluoro-4-hydroxybenzoic acid has emerged as a particularly valuable building

block. Its rigid, functionalized aromatic core, adorned with two fluorine atoms ortho to a

hydroxyl group and para to a carboxylic acid, presents a unique combination of electronic and

steric features that can be exploited for a variety of therapeutic applications.

This technical guide offers a comprehensive overview of the potential applications of 3,5-
Difluoro-4-hydroxybenzoic acid in medicinal chemistry. We will delve into its role as a key

intermediate in the synthesis of potent therapeutic agents, explore its utility as a scaffold for

enzyme inhibitors, and provide detailed experimental protocols for its derivatization and

biological evaluation. This document is intended for researchers, scientists, and drug

development professionals seeking to leverage the unique properties of this fluorinated benzoic

acid derivative in their own research endeavors.
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Physicochemical Properties
The key physicochemical properties of 3,5-Difluoro-4-hydroxybenzoic acid are summarized

in the table below. These properties are crucial for understanding its behavior in biological

systems and for designing synthetic routes.

Property Value Source

Molecular Formula C₇H₄F₂O₃ [1][2]

Molecular Weight 174.10 g/mol [1]

IUPAC Name
3,5-difluoro-4-hydroxybenzoic

acid
[1]

CAS Number 74799-63-6 [1]

Physical Form Solid

Storage Temperature 2-8°C, sealed in dry conditions

Core Applications in Medicinal Chemistry
The unique structural attributes of 3,5-Difluoro-4-hydroxybenzoic acid make it a versatile

starting material and scaffold for a range of therapeutic targets. The electron-withdrawing

nature of the two fluorine atoms significantly influences the acidity of the adjacent hydroxyl and

carboxylic acid groups, which can be pivotal for molecular interactions with biological targets.

Antibacterial Agents: A Key Intermediate for
Fluoroquinolones
A significant application of fluorinated benzoic acids is in the synthesis of fluoroquinolone

antibiotics.[3] These potent antibacterial agents are known for their broad-spectrum activity

against both Gram-positive and Gram-negative bacteria. While the provided search results

primarily discuss the synthesis of related compounds like 3-chloro-2,4-difluoro-5-

hydroxybenzoic acid as a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs,

the underlying synthetic strategies are often applicable to 3,5-Difluoro-4-hydroxybenzoic
acid.[3] The general approach involves the use of the fluorinated benzoic acid as a precursor

to construct the core quinolone or quinolinecarboxylic acid structure.
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The following diagram illustrates a generalized synthetic workflow for the preparation of a

quinolone-based antibacterial agent starting from a substituted benzoic acid.

3,5-Difluoro-4-hydroxybenzoic acid

Functional Group Protection/Activation

e.g., Benzylation

Condensation with Diethyl Malonate

Cyclization

e.g., Thermal or acid-catalyzed

Substitution with Amine

Introduction of desired R group

Ester Hydrolysis

Final Fluoroquinolone Analog

Deprotection if necessary

Click to download full resolution via product page

Caption: Generalized workflow for fluoroquinolone synthesis.
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Enzyme Inhibition: Targeting Aldose Reductase
Derivatives of 3,5-Difluoro-4-hydroxybenzoic acid have shown promise as inhibitors of

aldose reductase, an enzyme implicated in the long-term complications of diabetes.[4] A study

on the structure-activity relationships of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-

yl]phenylmethanone derivatives demonstrated that the 3,5-difluoro-4-hydroxyphenyl moiety is a

key pharmacophore for potent and selective inhibition of aldose reductase.[4] The hydroxyl

group is crucial for binding to the active site of the enzyme, and the fluorine atoms likely

enhance this interaction and improve the compound's overall properties. One of the

synthesized compounds in this study emerged as a potent and selective inhibitor and also

demonstrated antioxidant properties and the ability to inhibit sorbitol accumulation in isolated

rat lenses, making it a promising lead compound for addressing diabetic complications.[4]

Anticancer Potential: Insights from Related
Hydroxybenzoic Acids
While direct studies on the anticancer activity of 3,5-Difluoro-4-hydroxybenzoic acid are not

prevalent in the provided search results, the broader class of hydroxybenzoic acid derivatives

has been investigated for its potential in oncology. For instance, 3,4-dihydroxybenzoic acid has

been shown to inhibit the growth of cancer cells by inhibiting histone deacetylases (HDACs),

inducing reactive oxygen species (ROS), and triggering apoptosis.[5] Furthermore, other

studies have identified 4-hydroxybenzoic acid derivatives as pan-HDAC inhibitors with

anticancer properties, capable of arresting the cell cycle and inducing apoptosis without

affecting normal cells.[6] Given these findings, it is plausible that 3,5-Difluoro-4-
hydroxybenzoic acid could serve as a scaffold for the design of novel anticancer agents,

potentially acting through similar mechanisms. The fluorine atoms could modulate the

compound's ability to interact with the zinc-containing active site of HDACs and improve its

cellular permeability and metabolic stability.

The following diagram illustrates a simplified signaling pathway for HDAC inhibitor-induced

apoptosis.
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Caption: Simplified pathway of HDAC inhibitor action.

Anti-inflammatory and Antimicrobial Properties
The broader family of hydroxybenzoic acids is known to possess anti-inflammatory and

antimicrobial activities.[7][8] For example, 4-hydroxybenzoic acid has demonstrated anti-

inflammatory effects by inhibiting the NLRP3 inflammasome.[7] It has also been shown to have

antimicrobial activity against various bacteria.[9] While specific studies on the anti-inflammatory

and antimicrobial properties of 3,5-Difluoro-4-hydroxybenzoic acid were not found, this is a

promising area for future investigation. The presence of fluorine could potentially enhance

these activities.
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Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the

synthesis and evaluation of 3,5-Difluoro-4-hydroxybenzoic acid derivatives. These protocols

are based on established methods for similar compounds found in the literature.

Synthesis of a [1-(3,5-difluoro-4-hydroxyphenyl)-1H-
pyrrol-3-yl]phenylmethanone Derivative (Aldose
Reductase Inhibitor)
This protocol is a representative synthesis based on the class of compounds identified as

aldose reductase inhibitors.[4]

Step 1: Synthesis of 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrole

To a solution of 3,5-Difluoro-4-hydroxyaniline (1 equivalent) in glacial acetic acid, add 2,5-

dimethoxytetrahydrofuran (1.1 equivalents).

Reflux the mixture for 2 hours.

Monitor the reaction by thin-layer chromatography (TLC).

After completion, cool the reaction mixture and pour it into ice-water.

Extract the product with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation with Benzoyl Chloride

To a solution of 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrole (1 equivalent) in anhydrous

dichloromethane, add benzoyl chloride (1.2 equivalents).
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Cool the mixture to 0°C and add anhydrous aluminum chloride (1.5 equivalents) portion-

wise.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into a mixture of ice and concentrated

hydrochloric acid.

Extract the product with dichloromethane.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the final product by column chromatography on silica gel to yield the desired [1-(3,5-

difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivative.

In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds

against aldose reductase.

Materials:

Recombinant human aldose reductase

NADPH

DL-glyceraldehyde (substrate)

Phosphate buffer (pH 6.2)

Synthesized inhibitor compound

UV-Vis spectrophotometer
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Procedure:

Prepare a stock solution of the inhibitor compound in DMSO.

In a 96-well plate, add phosphate buffer, NADPH solution, and the inhibitor solution at

various concentrations.

Add the aldose reductase enzyme solution to each well and incubate for 5 minutes at room

temperature.

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

Measure the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the

oxidation of NADPH.

Calculate the percentage of inhibition for each concentration of the inhibitor.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

The following diagram outlines the experimental workflow for the aldose reductase inhibition

assay.
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Prepare Reagents:
Buffer, NADPH, Substrate, Enzyme

Add Buffer, NADPH, and Inhibitor to Plate

Prepare Inhibitor Dilutions

Add Enzyme and Incubate

Initiate Reaction with Substrate

Measure Absorbance at 340 nm

Calculate % Inhibition

Determine IC50 Value
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Caption: Workflow for aldose reductase inhibition assay.

Structure-Activity Relationship (SAR) Insights
The medicinal chemistry utility of 3,5-Difluoro-4-hydroxybenzoic acid is deeply rooted in its

structure. The following points highlight key SAR insights:
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Fluorine Atoms: The two fluorine atoms at positions 3 and 5 are strong electron-withdrawing

groups. This has several important consequences:

Increased Acidity: The pKa of the phenolic hydroxyl group is lowered, making it a better

hydrogen bond donor in interactions with biological targets.

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of the

molecule, which can improve its ability to cross cell membranes.

Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible

to metabolic oxidation at these positions, which can increase the compound's half-life.

Hydroxyl Group: The hydroxyl group at position 4 is a key functional group for interacting

with many biological targets, often acting as a hydrogen bond donor or acceptor. Its position

relative to the fluorine atoms and the carboxylic acid group is critical for defining the

molecule's interaction profile.

Carboxylic Acid Group: The carboxylic acid group provides a key site for derivatization,

allowing for the attachment of various pharmacophores to target different biological systems.

It can also act as a hydrogen bond donor/acceptor or form salt bridges with basic residues in

protein active sites.

Conclusion and Future Perspectives
3,5-Difluoro-4-hydroxybenzoic acid is a promising and versatile scaffold for the development

of new therapeutic agents. Its unique electronic and steric properties, conferred by the difluoro

substitution pattern, make it an attractive starting point for the design of enzyme inhibitors,

antibacterial agents, and potentially anticancer and anti-inflammatory drugs. The existing

research on its derivatives, particularly as aldose reductase inhibitors, highlights its potential in

addressing unmet medical needs.

Future research should focus on exploring the full potential of this scaffold in other therapeutic

areas. For instance, systematic derivatization and screening against a panel of kinases,

proteases, and other enzymes could uncover novel biological activities. Furthermore, detailed

studies on the anti-inflammatory and antimicrobial properties of 3,5-Difluoro-4-
hydroxybenzoic acid and its simple derivatives are warranted. The continued exploration of
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this fluorinated building block will undoubtedly lead to the discovery of new and improved

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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